molecular formula C15H18BrNO3 B2355753 1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine CAS No. 2320855-86-3

1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine

Cat. No.: B2355753
CAS No.: 2320855-86-3
M. Wt: 340.217
InChI Key: ZCUPDJQAXNXPNC-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine is a synthetic organic compound with the molecular formula C15H18BrNO3 and a molecular weight of 340.217 g/mol. This compound is characterized by the presence of a bromophenyl group, an oxolan-3-ylmethoxy group, and an azetidin-1-ylmethanone moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine involves multiple steps, typically starting with the preparation of the azetidinone ring. One common method involves the reaction of 4-bromobenzoyl chloride with 3-(oxolan-3-ylmethoxy)azetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.

Scientific Research Applications

1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine can be compared with similar compounds such as:

    4-Iodobenzoic acid: This compound has a similar aromatic structure but differs in its functional groups and reactivity.

    4,4’-Dichlorobenzophenone: Another compound with a similar aromatic core but different substituents, leading to distinct chemical properties and applications.

Properties

IUPAC Name

(4-bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-13-3-1-12(2-4-13)15(18)17-7-14(8-17)20-10-11-5-6-19-9-11/h1-4,11,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUPDJQAXNXPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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